molecular formula C12H19NO3 B12045094 Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B12045094
M. Wt: 225.28 g/mol
InChI Key: KBQDWCXEMHLRMO-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with β-keto esters in the presence of ammonia or primary amines. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridine derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Introduction of different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Use of nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.

Biology and Medicine

This compound’s structural similarity to known calcium channel blockers suggests potential applications in medicinal chemistry. It may be explored for its effects on cardiovascular health, particularly in the development of new antihypertensive drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act on calcium channels, modulating their activity and affecting cellular processes. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.

Uniqueness

Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate’s unique tert-butyl and dimethyl substitutions may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. These differences could be explored for developing new therapeutic agents with improved efficacy and safety profiles.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 3,4-dimethyl-5-oxo-2,6-dihydropyridine-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-8-6-13(7-10(14)9(8)2)11(15)16-12(3,4)5/h6-7H2,1-5H3

InChI Key

KBQDWCXEMHLRMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CN(C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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